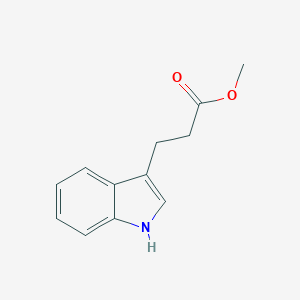

Methyl 3-(1H-indol-3-yl)propanoate

Vue d'ensemble

Description

Methyl 3-(1H-indol-3-yl)propanoate is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56004. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Corrosion Inhibition : A study conducted by Missoum et al. (2013) explored the use of methyl 3-(1H-indol-3-yl)propanoate derivatives as corrosion inhibitors for steel in hydrochloric acid solutions. The research found that these compounds provided over 95% protection at certain concentrations, indicating their potential as effective corrosion inhibitors (Missoum et al., 2013).

Enantioselective Synthesis : Bachu and Akiyama (2010) reported an enantioselective Friedel-Crafts alkylation reaction of indoles with alpha, beta-unsaturated acyl phosphonates using chiral phosphoric acid. This process yielded methyl 3-(indol-3-yl)propanoates with high yields and enantioselectivities, suggesting applications in asymmetric synthesis and potentially in pharmaceutical manufacturing (Bachu & Akiyama, 2010).

Clay Catalyzed Reactions : Daşbaşı and Abdullah (2014) investigated the reactions of indole and its methyl derivatives with methyl propiolate in the presence of K-10 montmorillonite clay, leading to the formation of various methyl 3,3-bis(indolyl)propanoates. This study highlights the compound's role in facilitating certain types of chemical reactions, particularly in the presence of clay catalysts (Daşbaşı & Abdullah, 2014).

Corrosion Inhibition on Stainless Steel : Vikneshvaran and Velmathi (2017) examined Schiff bases derived from L-Tryptophan, including methyl 2-((2-hydroxybenzylidene)amino)-3-(1H-indol-3-yl)propanoate, for their effects on preventing stainless steel corrosion in acidic environments. The study provided insights into the molecular structure and adsorption behavior of these inhibitors, indicating their potential utility in corrosion protection (Vikneshvaran & Velmathi, 2017).

Hydroarylation for Biological and Pharmaceutical Applications : Kutubi and Kitamura (2011) explored the intermolecular hydroarylation of propynoic acid and its esters with indoles, yielding 3,3-bis(indol-3yl)propanoic acids and esters. The study highlighted the potential of this iron-catalyzed hydroarylation for synthesizing bis(indol-3-yl) compounds relevant to biological and pharmaceutical research (Kutubi & Kitamura, 2011).

Thromboxane Synthetase Inhibition : A novel derivative, 3-(1H-imidazol-1-yl-methyl)-2-methyl-1H-indole-1-propanoic acid, was studied by Korb et al. (1986) for its effects on thromboxane synthetase inhibition. The research suggested potential therapeutic applications in myocardial ischemia (Korb et al., 1986).

Antimicrobial and Anti-inflammatory Activity : Gadegoni and Manda. (2013) synthesized a series of novel compounds, including methyl 3-[5-(1H-indol-3-yl-methyl)-2-oxo-[1,3,4]oxadiazol-3-yl]propionitrile, and tested them for antimicrobial and anti-inflammatory activities. Their findings could be relevant for developing new therapeutic agents (Gadegoni & Manda., 2013).

Synthetic Applications in Organic Chemistry : Slaett et al. (2005) investigated the synthetic applications of 3-(cyanoacetyl)indoles and related compounds, including 3-(1H-indol-3-yl)-3-oxopropanamides and others. The research provided insights into their utility as starting materials for various organic syntheses (Slaett et al., 2005).

Mécanisme D'action

Target of Action

Methyl 3-(1H-indol-3-yl)propanoate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .

Mode of Action

Indole derivatives are known to interact with various cellular targets, leading to changes in cellular function .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, including those involved in cell growth and differentiation .

Result of Action

Indole derivatives are known to have various biologically vital properties .

Propriétés

IUPAC Name |

methyl 3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-15-12(14)7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,13H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYIDMGOQRXHBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204056 | |

| Record name | Indole-3-propionic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5548-09-4 | |

| Record name | Methyl 3-(1H-indol-3-yl)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5548-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl indole-3-propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005548094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5548-09-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-3-propionic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL INDOLE-3-PROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR3BRO222F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl indole-3-propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

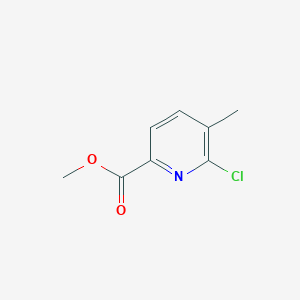

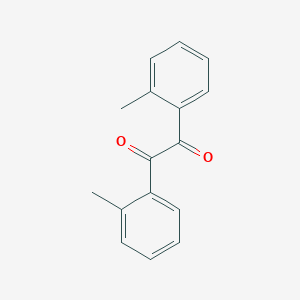

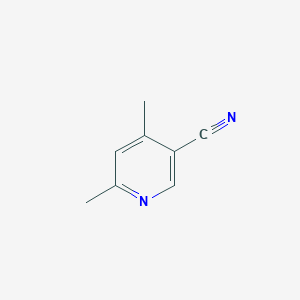

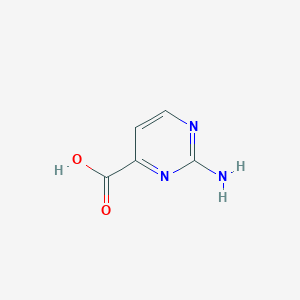

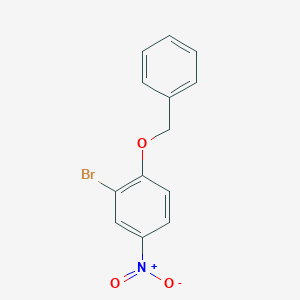

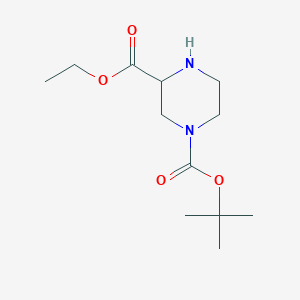

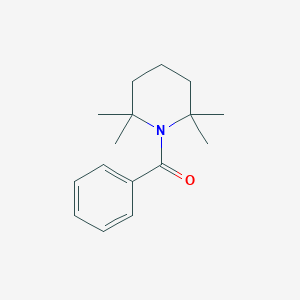

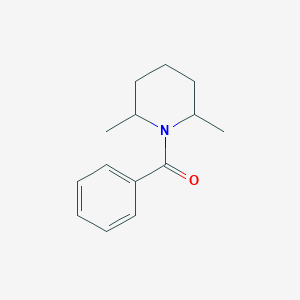

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the planar conformation of Methyl 3-(1H-indol-3-yl)propanoate?

A1: The planar conformation of the molecule [] suggests potential for intermolecular interactions, such as pi-stacking, which could influence its packing in the solid state and potentially its physical properties like melting point and solubility.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.